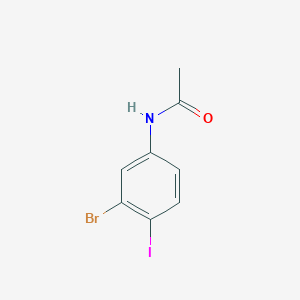

N-(3-Bromo-4-iodophenyl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

849727-71-5 |

|---|---|

Molecular Formula |

C8H7BrINO |

Molecular Weight |

339.96 g/mol |

IUPAC Name |

N-(3-bromo-4-iodophenyl)acetamide |

InChI |

InChI=1S/C8H7BrINO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) |

InChI Key |

OMEBGKNWKJIKRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for N 3 Bromo 4 Iodophenyl Acetamide and Its Analogues

Direct Synthesis Approaches to N-(3-Bromo-4-iodophenyl)acetamide

Direct synthesis methods provide a straightforward route to N-(3-bromo-4-iodophenyl)acetamide, primarily involving the formation of the amide bond and the introduction of halogen atoms onto the aromatic ring.

Acylation Reactions of Substituted Anilines

A common and direct method for the synthesis of N-(3-bromo-4-iodophenyl)acetamide is the acylation of 3-bromo-4-iodoaniline (B1342403). This reaction typically involves treating the aniline (B41778) with an acylating agent such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or in an acidic solvent like acetic acid. For instance, refluxing 4-bromoaniline (B143363) in acetic acid is a known method to produce N-(4-bromophenyl)acetamide. researchgate.netnih.gov This approach can be adapted for the synthesis of the target molecule from the corresponding di-halogenated aniline.

The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group to form the stable amide bond. The conditions can be optimized to achieve high yields.

Strategic Halogenation of Anilide Precursors

Another direct approach involves the selective halogenation of an anilide precursor. This method relies on the directing effects of the acetamido group to introduce halogen atoms at specific positions on the phenyl ring. For example, starting with N-phenylacetamide, a sequential halogenation strategy can be employed. The acetamido group is an ortho-, para-director, which can be utilized to introduce bromine and iodine atoms at the desired positions. However, controlling the regioselectivity of di-halogenation can be challenging and may lead to a mixture of isomers, necessitating careful optimization of reaction conditions and purification steps. A related preparation involves the synthesis of N-bromoacetamide from acetamide (B32628) and bromine in the presence of a base like potassium hydroxide (B78521). orgsyn.org

Advanced Coupling Strategies for N-(3-Bromo-4-iodophenyl)acetamide Derivatives

Advanced coupling reactions, particularly those catalyzed by transition metals, offer powerful and versatile methods for the synthesis of N-(3-bromo-4-iodophenyl)acetamide analogues with diverse functionalities. These methods are instrumental in creating complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively used to create C-C and C-heteroatom bonds. researchgate.netnih.gov

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net For the synthesis of analogues of N-(3-bromo-4-iodophenyl)acetamide, either the bromine or the iodine atom can be selectively coupled with a boronic acid. The higher reactivity of the C-I bond compared to the C-Br bond often allows for selective coupling at the 4-position. thieme-connect.de This enables the introduction of various aryl or vinyl groups. Research has shown that Suzuki-Miyaura reactions can be highly site-selective. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govmdpi.orgdntb.gov.ua Similar to the Suzuki reaction, the differential reactivity of the C-I and C-Br bonds in N-(3-bromo-4-iodophenyl)acetamide can be exploited for selective alkynylation at the 4-position. thieme-connect.deresearchgate.net This reaction provides a direct route to aryl alkynyl derivatives.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Halide Functionalization

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Aryl halide, Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl |

| Sonogashira | Aryl halide, Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | Aryl alkyne |

This table provides a generalized overview of the reactant types and catalyst systems commonly employed in Suzuki and Sonogashira reactions for the functionalization of aryl halides.

Copper-Mediated Ullmann-Type and Finkelstein Reactions for Anilide Formation

Copper-catalyzed reactions provide classical yet effective alternatives for forming C-N and C-X bonds.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds by coupling an amine with an aryl halide. wikipedia.orgorganic-chemistry.orgnih.gov While traditionally requiring harsh conditions, modern methods often use ligands to facilitate the reaction under milder temperatures. mdpi.com This reaction could be employed to synthesize N-(3-bromo-4-iodophenyl)acetamide by coupling 3-bromo-4-iodoaniline with a suitable acetylating agent or by coupling an acetamide derivative with a di-halogenated phenyl precursor. The Goldberg reaction, a variation of the Ullmann condensation, specifically describes the C-N coupling of an aniline with an aryl halide. wikipedia.org

Finkelstein Reaction: The aromatic Finkelstein reaction involves the exchange of one halogen for another on an aromatic ring, typically mediated by a copper catalyst. nih.govorganic-chemistry.orgresearchgate.netrsc.orgnih.gov This reaction can be used to convert a more readily available di-halophenyl acetamide, such as N-(3,4-dibromophenyl)acetamide, into N-(3-bromo-4-iodophenyl)acetamide by treatment with an iodide source like sodium iodide or potassium iodide in the presence of a copper(I) catalyst. nih.gov The choice of solvent and ligands can significantly influence the reaction's efficiency. organic-chemistry.org

Table 2: Overview of Copper-Mediated Reactions for Anilide Synthesis and Modification

| Reaction | Reactants | Catalyst/Reagent | Bond Formed/Modified |

|---|---|---|---|

| Ullmann Condensation | Aryl halide, Amine | Copper catalyst, Base | C-N |

| Finkelstein Reaction | Aryl bromide/chloride | Copper(I) iodide, Iodide source | C-I |

This table summarizes the general components and outcomes of Ullmann and Finkelstein reactions relevant to the synthesis of substituted anilides.

Ruthenium-Catalyzed Aminomethylation of Enamides

While not a direct synthesis of N-(3-bromo-4-iodophenyl)acetamide itself, ruthenium-catalyzed reactions on related structures can produce valuable analogues. For instance, the aminomethylation of enamides using a ruthenium catalyst can introduce aminomethyl groups, expanding the structural diversity of the resulting anilide derivatives. This type of transformation highlights the potential of other transition metals in the synthesis of complex anilide analogues, although specific examples for N-(3-bromo-4-iodophenyl)acetamide are not prominent in the literature.

Considerations for Reaction Scalability and Efficiency in N-(3-Bromo-4-iodophenyl)acetamide Synthesis

The successful transition of a synthetic route for N-(3-Bromo-4-iodophenyl)acetamide from the laboratory bench to an industrial scale necessitates a thorough evaluation of several critical factors to ensure both efficiency and economic viability. The primary route for synthesizing N-(3-Bromo-4-iodophenyl)acetamide involves the acylation of 3-bromo-4-iodoaniline. Key considerations for the scalability of this process include the choice of acetylating agent, reaction conditions, and methods for product isolation and purification.

When scaling up the synthesis, the management of reaction exotherms becomes a critical safety and quality consideration. The reaction of anilines with acylating agents such as acetic anhydride or acetyl chloride is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of impurities. This is typically managed through the use of jacketed reactors with controlled heating and cooling systems, as well as careful control of the rate of reagent addition.

The choice of solvent is another important factor. While some laboratory-scale syntheses may be performed under solvent-free conditions, on a larger scale, a solvent is often necessary to facilitate stirring, control viscosity, and aid in temperature management. The ideal solvent should be inert to the reactants and products, have a suitable boiling point for the reaction temperature, and allow for easy product isolation. Furthermore, from a green chemistry perspective, the use of environmentally benign and easily recyclable solvents is increasingly important in industrial processes.

Purification of the final product at a large scale also presents challenges. While laboratory-scale purification might involve column chromatography, this method is often not practical or economical for industrial production. Instead, crystallization is the preferred method for purifying large quantities of solid products like N-(3-Bromo-4-iodophenyl)acetamide. The selection of an appropriate crystallization solvent or solvent system is critical to achieve high purity and yield. The process must be optimized to ensure consistent crystal size and morphology, which can impact filtration and drying times.

To enhance the efficiency of the synthesis, various optimization strategies can be employed. This includes the use of catalysts to increase the reaction rate and allow for milder reaction conditions. For the acylation of anilines, both acid and base catalysts can be effective. Additionally, process analytical technology (PAT) can be implemented to monitor the reaction in real-time, allowing for better control over reaction parameters and ensuring the process proceeds to completion, thereby maximizing yield and minimizing by-product formation.

Below is a table summarizing key parameters and their considerations for the scalable synthesis of N-(3-Bromo-4-iodophenyl)acetamide.

Table 1: Key Parameters for Scalable Synthesis of N-(3-Bromo-4-iodophenyl)acetamide

| Parameter | Laboratory-Scale Approach | Scalability Considerations and Industrial Approach |

|---|---|---|

| Starting Material | 3-bromo-4-iodoaniline | Sourcing of high-purity starting material in bulk. |

| Acetylating Agent | Acetic anhydride or acetyl chloride | Cost, availability, and safe handling of the agent at scale. Acetic anhydride is often preferred for its lower corrosivity (B1173158) and easier handling compared to acetyl chloride. |

| Solvent | Often performed neat or in a simple organic solvent like dichloromethane (B109758) or ethyl acetate. | Use of a solvent that allows for good temperature control and easy product isolation, such as toluene (B28343) or a higher-boiling ether. Consideration of solvent recycling to improve process economics and reduce environmental impact. |

| Temperature Control | Simple heating mantle or ice bath. | Jacketed reactor with precise temperature control to manage exotherms and ensure consistent reaction rates. |

| Reaction Time | Typically a few hours. | Optimization of reaction time to maximize throughput without compromising yield or purity. Real-time monitoring can help determine the optimal endpoint. |

| Work-up and Isolation | Extraction and evaporation. | Direct filtration of the product from the reaction mixture if it precipitates upon cooling. Otherwise, a crystallization step is employed after initial work-up. |

| Purification | Column chromatography or simple recrystallization. | Optimized crystallization process to achieve the desired purity and crystal form. This may involve seeding, controlled cooling profiles, and the use of anti-solvents. |

| Yield | Typically high for this type of reaction. | Maintaining high yields at scale is crucial for economic viability. This requires careful optimization of all reaction parameters. |

Chemical Reactivity and Transformation Pathways of N 3 Bromo 4 Iodophenyl Acetamide

Reactions Involving Halogen Substituents

The phenyl ring of N-(3-Bromo-4-iodophenyl)acetamide is substituted with two different halogens, bromine and iodine. This dihalogenated nature opens up possibilities for selective functionalization at either the C-Br or C-I bond, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack.

In the case of N-(3-Bromo-4-iodophenyl)acetamide, the acetamido group (-NHCOCH₃) is an activating group (electron-donating) through resonance, which generally deactivates the ring towards SNAr. The bromo and iodo substituents are deactivating but ortho, para-directing for electrophilic substitution. For nucleophilic substitution, the presence of these halogens alone is usually insufficient to promote SNAr under standard conditions. The lack of strong electron-withdrawing groups, such as a nitro group, positioned appropriately to stabilize the intermediate Meisenheimer complex, makes direct SNAr on N-(3-Bromo-4-iodophenyl)acetamide challenging.

However, under forcing conditions (high temperature and pressure) or with very strong nucleophiles, some substitution might be achievable. The relative reactivity of the halogens as leaving groups in SNAr reactions is generally F > Cl > Br > I. Therefore, if a reaction were to occur, the bromo group would be a better leaving group than the iodo group.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)

| Reaction Condition | Expected Outcome | Rationale |

| Standard conditions (e.g., NaOMe, MeOH, rt) | No reaction | The phenyl ring is not sufficiently activated for SNAr due to the presence of an electron-donating acetamido group. |

| Forcing conditions (e.g., high temp, high pressure) | Potential for limited substitution | Extreme conditions might overcome the high activation energy, with the bromo group being the more likely leaving group. |

Transition Metal-Catalyzed Functionalization at Bromine and Iodine Centers

The bromine and iodine atoms on the phenyl ring serve as excellent handles for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds (the C-I bond being more reactive towards oxidative addition to a low-valent metal center) allows for selective functionalization.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. Due to the higher reactivity of the C-I bond, selective coupling at the iodine position can be achieved under milder conditions, leaving the bromine atom intact for subsequent transformations. semanticscholar.orgnih.gov More forcing conditions would be required to react the C-Br bond.

Heck Coupling: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. mdpi.comresearchgate.net Similar to the Suzuki coupling, selective reaction at the more reactive C-I bond is expected under controlled conditions.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. nih.govorganic-chemistry.orgacs.orgresearchgate.net The C-I bond of N-(3-Bromo-4-iodophenyl)acetamide would be expected to react selectively with a terminal alkyne under standard Sonogashira conditions.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov It allows for the amination of aryl halides. Selective amination at the C-I position of N-(3-Bromo-4-iodophenyl)acetamide would be the expected outcome under typical Buchwald-Hartwig conditions.

Table 2: Predicted Chemoselective Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagents | Expected Site of Reaction | Product Type |

| Suzuki-Miyaura | R-B(OR)₂, Pd catalyst, base | C-I | N-(3-Bromo-4-arylphenyl)acetamide |

| Heck | Alkene, Pd catalyst, base | C-I | N-(3-Bromo-4-vinylphenyl)acetamide |

| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | C-I | N-(3-Bromo-4-alkynylphenyl)acetamide |

| Buchwald-Hartwig | R₂NH, Pd catalyst, base | C-I | N-(3-Bromo-4-(dialkylamino)phenyl)acetamide |

Reactivity of the Amide Moiety in N-(3-Bromo-4-iodophenyl)acetamide

The amide functional group exhibits its own characteristic reactivity, including hydrolysis and reactions at the nitrogen atom.

Hydrolysis and Amide Bond Modifications

The amide bond in N-(3-Bromo-4-iodophenyl)acetamide can be hydrolyzed under either acidic or basic conditions to yield 3-bromo-4-iodoaniline (B1342403) and acetic acid. This reaction typically requires heating. Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, followed by the elimination of the 3-bromo-4-iodoanilide anion. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the acetamido group is generally not very nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group. However, under strongly basic conditions, the amide can be deprotonated to form an amidate anion, which is a more potent nucleophile. This anion can then react with alkylating or acylating agents.

N-Alkylation: Reaction of the corresponding amidate with an alkyl halide would lead to an N-alkylated product.

N-Acylation: Reaction with an acyl chloride or anhydride (B1165640) would result in the formation of an imide.

Electrophilic Aromatic Substitution on the Phenyl Ring of N-(3-Bromo-4-iodophenyl)acetamide

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the aromatic ring, leading to the substitution of a hydrogen atom. The regiochemical outcome of such a reaction is dictated by the directing effects of the substituents already present on the ring.

In N-(3-Bromo-4-iodophenyl)acetamide, we have three substituents to consider:

-NHCOCH₃ (acetamido): This is a moderately activating, ortho, para-directing group.

-Br (bromo): This is a deactivating, ortho, para-directing group.

-I (iodo): This is a deactivating, ortho, para-directing group.

The powerful ortho, para-directing effect of the acetamido group will dominate the regioselectivity of electrophilic substitution. The positions ortho to the acetamido group are at C2 and C6. The position para is occupied by the iodine atom. Therefore, electrophilic attack is most likely to occur at the C2 or C6 position.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the C2 or C6 position.

Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid would likely result in the introduction of another halogen atom at C2 or C6.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful on rings bearing deactivating groups like halogens and can be complicated by the presence of the amide functionality.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | N-(3-Bromo-4-iodo-2-nitrophenyl)acetamide and/or N-(3-Bromo-4-iodo-6-nitrophenyl)acetamide |

| Bromination | Br₂, FeBr₃ | N-(2,3-Dibromo-4-iodophenyl)acetamide and/or N-(3,5-Dibromo-4-iodophenyl)acetamide |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of N 3 Bromo 4 Iodophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(3-Bromo-4-iodophenyl)acetamide

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number and types of protons in a molecule. For N-(3-bromo-4-iodophenyl)acetamide, the proton signals are expected in both the aromatic and aliphatic regions. The acetamido group (-NHCOCH₃) will show a singlet for the methyl protons (CH₃) and a broad singlet for the amide proton (-NH), the chemical shift of which can be solvent-dependent. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.

A related compound, N-(3-bromo-4-hydroxyphenyl)acetamide, shows a singlet for the amide proton at 9.94 ppm, a doublet for the aromatic proton at position 2 at 7.82 ppm (J = 2.5 Hz), a doublet of doublets for the aromatic proton at position 6 at 7.26 ppm (J = 8.7, 2.5 Hz), and a doublet for the aromatic proton at position 5 at 6.87 ppm (J = 8.7 Hz). rsc.org The methyl protons appear as a singlet at 1.99 ppm. rsc.org For N-(4-bromophenyl)acetamide in DMSO-d₆, the amide proton appears at 10.1 ppm, the aromatic protons as two doublets at 7.57 ppm and 7.47 ppm, and the methyl protons as a singlet at 2.055 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for N-(3-Bromo-4-iodophenyl)acetamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~2.1 | Singlet |

| NH | ~8.0-10.0 | Broad Singlet |

| Aromatic H | ~7.0-8.0 | Multiplet |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. In N-(3-bromo-4-iodophenyl)acetamide, distinct signals are expected for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the bromo, iodo, and acetamido substituents.

For comparison, the ¹³C NMR spectrum of N-(3-bromo-4-hydroxyphenyl)acetamide in DMSO-d₆ shows signals at 167.86 (C=O), 149.79, 132.12, 123.45, 119.74, 116.09, 108.56 (aromatic carbons), and 23.81 (CH₃) ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for N-(3-Bromo-4-iodophenyl)acetamide

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~168 |

| Aromatic C-I | ~90-100 |

| Aromatic C-Br | ~110-120 |

| Other Aromatic C | ~120-140 |

| CH₃ | ~24 |

2D NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in confirming the structural assignments. A COSY spectrum would show correlations between coupled protons, helping to delineate the connectivity of the aromatic protons. An HSQC spectrum would establish one-bond correlations between protons and their directly attached carbons, confirming the assignments made from the 1D spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. The molecular formula for N-(3-bromo-4-iodophenyl)acetamide is C₈H₇BrINO. nih.govguidechem.com Its calculated molecular weight is approximately 339.96 g/mol , with an exact mass of 338.87557 Da. nih.govguidechem.com

The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to this mass. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance) and iodine (monoisotopic ¹²⁷I), the molecular ion peak will appear as a characteristic isotopic pattern. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the bromo-iodo-aniline moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. cardiff.ac.uk

For N-(3-bromo-4-iodophenyl)acetamide, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the amide group typically appears in the region of 3200-3300 cm⁻¹. The C=O stretching of the amide I band is expected around 1660-1680 cm⁻¹. The N-H bending of the amide II band usually appears near 1550 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-I stretching vibrations will appear at lower frequencies, typically below 1000 cm⁻¹.

High-Resolution Spectroscopic Techniques for Isotopic and Fine Structure Details

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For N-(3-bromo-4-iodophenyl)acetamide, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass, confirming the presence of bromine and iodine. rsc.org

Advanced NMR techniques, potentially at higher magnetic field strengths, could resolve complex splitting patterns in the ¹H NMR spectrum, allowing for the precise determination of coupling constants. This fine structure detail is crucial for unambiguously assigning the positions of the substituents on the aromatic ring.

Solid-State Structural Analysis of N-(3-Bromo-4-iodophenyl)acetamide: Data Not Available

A comprehensive search of scientific and crystallographic databases has revealed that the specific crystal structure and detailed solid-state analysis of the chemical compound N-(3-Bromo-4-iodophenyl)acetamide are not publicly available in published literature.

While the molecular formula (C₈H₇BrINO) and basic chemical properties are known, the precise three-dimensional arrangement of its atoms in the solid state, which can only be determined through techniques like single-crystal X-ray diffraction (SCXRD), has not been reported. nih.govcymitquimica.comguidechem.com This critical information is the foundation for any detailed discussion on its molecular conformation, crystal packing, and the intricate network of intermolecular interactions that govern its supramolecular chemistry.

The user's request for a detailed article covering the following topics is therefore unable to be fulfilled:

Solid State Structural Analysis and Supramolecular Chemistry of N 3 Bromo 4 Iodophenyl Acetamide

Intermolecular Interactions in Crystalline N-(3-Bromo-4-iodophenyl)acetamide and Analogues:A detailed analysis of specific intermolecular forces, such as hydrogen bonding, halogen bonding, C–H···O interactions, and π–π stacking, is contingent on knowing the precise distances and angles between atoms in adjacent molecules within the crystal.

For context, studies on analogous compounds, such as N-(3-bromophenyl)acetamide and N-(4-bromophenyl)acetamide, have been published. nih.govresearchgate.net These studies reveal, for instance, the presence of N–H···O hydrogen bonds that link molecules into chains. nih.govresearchgate.net It is plausible that N-(3-Bromo-4-iodophenyl)acetamide would exhibit similar hydrogen bonding patterns. Furthermore, the presence of both bromine and iodine atoms suggests the potential for significant halogen bonding (Br···X, I···X) to play a role in the crystal engineering of this compound. However, without experimental data for the specific compound , any such discussion would be purely speculative and would not meet the required standard of scientific accuracy.

Should the crystal structure of N-(3-Bromo-4-iodophenyl)acetamide be determined and published in the future, a detailed analysis as outlined in the user's request would become possible.

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

Hirshfeld surface analysis provides a quantitative breakdown of the intermolecular contacts that stabilize the crystal structure. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular interactions can be obtained.

For a molecule like N-(3-Bromo-4-iodophenyl)acetamide, a variety of intermolecular interactions would be expected to play a role in its crystal packing. These would include conventional hydrogen bonds involving the amide group (N-H···O), as well as weaker interactions such as halogen bonds (I···O, Br···O, I···N, Br···N), dihalogen bonds (I···Br), and various van der Waals contacts (H···H, C···H, etc.).

A detailed Hirshfeld surface analysis would generate two-dimensional fingerprint plots, which summarize the intermolecular contacts. Each point on the plot represents a pair of distances (dₑ and dᵢ) from the surface to the nearest nucleus external and internal to the surface, respectively. The relative contribution of different types of interactions to the total Hirshfeld surface area can then be calculated, providing a quantitative measure of their importance in the crystal packing.

Detailed Research Findings

Currently, there is no publicly available research literature containing a detailed Hirshfeld surface analysis specifically for N-(3-Bromo-4-iodophenyl)acetamide. While studies on analogous compounds, such as other halogenated acetanilides, have been conducted, the specific quantitative data for the title compound remains to be published.

A hypothetical analysis would likely reveal significant contributions from several types of interactions. The presence of the amide linkage would suggest a strong contribution from N-H···O hydrogen bonds, which are typically prominent features in the Hirshfeld surface analysis of primary and secondary amides. These interactions would appear as distinct, sharp spikes in the corresponding fingerprint plot.

Furthermore, the presence of both bromine and iodine atoms would introduce the possibility of halogen bonding. The iodine atom, being a better halogen bond donor than bromine, would be expected to form more significant halogen bonds. The analysis would quantify the prevalence of contacts such as I···O, I···N, Br···O, and Br···N. The fingerprint plots would show characteristic features corresponding to these interactions.

Data Tables

Without experimental data from a crystallographic study and subsequent Hirshfeld surface analysis of N-(3-Bromo-4-iodophenyl)acetamide, it is not possible to provide specific data tables. A typical data table generated from such an analysis would resemble the following hypothetical representation:

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface Area of N-(3-Bromo-4-iodophenyl)acetamide

| Interaction Type | Contribution (%) |

| H···H | Data Not Available |

| H···Br/Br···H | Data Not Available |

| H···I/I···H | Data Not Available |

| H···O/O···H | Data Not Available |

| H···C/C···H | Data Not Available |

| Br···I/I···Br | Data Not Available |

| Br···O/O···Br | Data Not Available |

| I···O/O···I | Data Not Available |

| C···C | Data Not Available |

| Other | Data Not Available |

This table would be populated with the precise percentages calculated from the Hirshfeld surface analysis, providing a clear, quantitative summary of the intermolecular interactions governing the solid-state structure of the compound. The generation of such data is contingent on future experimental studies.

Computational Chemistry and Theoretical Investigations of N 3 Bromo 4 Iodophenyl Acetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a fundamental method in modern computational chemistry for investigating the electronic characteristics of molecules. DFT calculations for N-(3-Bromo-4-iodophenyl)acetamide are centered on determining its optimized geometry, understanding its electronic distribution, and predicting its reactivity.

Electronic Structure and Geometry Optimization

The initial and most crucial step in a computational investigation is to determine the molecule's most stable three-dimensional arrangement through a process called geometry optimization. Employing DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), the molecular structure is computationally adjusted to locate its minimum energy conformation. nih.govresearchgate.net This optimization process yields fundamental structural parameters.

| Parameter | Description | Expected Significance for N-(3-Bromo-4-iodophenyl)acetamide |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C=O, C-Br, C-I). | The C-N and C=O bond lengths within the amide group are fundamental to its electronic properties and resonance. The C-Br and C-I bond lengths are indicators of the halogen bond strengths. |

| Bond Angles | The angle formed between three interconnected atoms (e.g., C-C-N, N-C=O). | These angles define the local geometry of the molecule and can reveal potential strain or steric hindrance introduced by the bulky halogen substituents. |

| Dihedral Angles | The angle between two intersecting planes, describing the rotation around a chemical bond (e.g., C-C-N-H). | The dihedral angle between the plane of the phenyl ring and the plane of the amide group is critical for defining the molecule's 3D conformation and the extent of electronic conjugation. |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing a molecule's chemical reactivity and kinetic stability. nih.gov The theory primarily considers the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital that contains electrons and therefore functions as an electron donor. Molecular regions with high HOMO density are prone to attack by electrophiles.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons and can act as an electron acceptor. Molecular regions with high LUMO density are susceptible to attack by nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , serves as a significant indicator of molecular stability. nih.govresearchgate.net A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests that the molecule is more easily polarized and thus more reactive. nih.gov For N-(3-Bromo-4-iodophenyl)acetamide, the HOMO is anticipated to be localized on the electron-rich phenyl ring and the highly polarizable iodine and bromine atoms. The LUMO is expected to be distributed across the electron-withdrawing amide group and the aromatic ring.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity.

| Reactivity Index | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | An indicator of chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Represents the resistance of a molecule to change its electron distribution. Harder molecules have larger energy gaps. |

| Chemical Softness (S) | 1/(2η) | The inverse of hardness, indicating a greater tendency to undergo chemical reactions. |

| Electrophilicity Index (ω) | χ²/(2η) | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net This tool is highly effective for identifying sites of intermolecular interactions, particularly for predicting regions susceptible to electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP surface is color-coded to denote different potential values:

Red: Regions of the most negative electrostatic potential, indicating electron-rich areas such as those with lone pairs on heteroatoms (e.g., oxygen). These sites are attractive to electrophiles. chemrxiv.org

Blue: Regions of the most positive electrostatic potential, indicating electron-poor areas, such as hydrogen atoms bonded to electronegative atoms. These sites are attractive to nucleophiles.

Green/Yellow: Regions of near-zero or intermediate potential, typically associated with nonpolar, covalent parts of the molecule.

For N-(3-Bromo-4-iodophenyl)acetamide, an MEP map is expected to show a significant negative potential (red or yellow) concentrated around the carbonyl oxygen of the amide functional group. This makes it a prime site for electrophilic interactions and a hydrogen bond acceptor. The electronegative bromine and iodine atoms would also contribute to regions of negative potential. In contrast, the hydrogen atom of the amide group (N-H) would be a region of strong positive potential (blue), identifying it as a key hydrogen bond donor site.

Conformational Analysis and Potential Energy Surface Mapping

The structure of N-(3-Bromo-4-iodophenyl)acetamide is not rigid; it possesses conformational flexibility due to the possible rotation around its single bonds. The most significant rotations are around the C(phenyl)-N bond and the N-C(carbonyl) bond. Conformational analysis is performed to identify the different possible spatial arrangements (conformers) and to determine their relative stabilities.

This analysis is commonly achieved by constructing a Potential Energy Surface (PES) map. nih.govresearchgate.net A PES map is generated by systematically altering one or more dihedral angles in steps and calculating the molecule's potential energy at each point using DFT. The resulting surface or plot illustrates how the energy changes with conformation. For N-(3-Bromo-4-iodophenyl)acetamide, a PES scan involving the rotation around the C(phenyl)-N bond would be particularly informative. Such a scan would reveal the energy barriers that hinder free rotation and identify the most stable (lowest energy) conformer. The relative energies of conformers are dictated by a balance of electronic effects, like conjugation between the amide and the phenyl ring, and steric effects, such as repulsion between the amide group and the ortho-bromo substituent. Studies on the parent acetamide (B32628) molecule confirm the importance of these rotational barriers in defining the final molecular structure. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While PES mapping analyzes static, optimized conformations, Molecular Dynamics (MD) simulations offer a view into the dynamic behavior of a molecule over time. An MD simulation tracks the movements of atoms in a molecule (and often surrounding solvent) by solving Newton's equations of motion, thereby simulating its natural vibrations, rotations, and conformational changes.

For N-(3-Bromo-4-iodophenyl)acetamide, an MD simulation would be valuable for:

Exploring the full range of accessible conformations and observing the transitions between different low-energy states.

Analyzing the molecule's flexibility by monitoring the fluctuations of bond lengths, angles, and dihedrals.

Studying the formation and stability of intermolecular interactions, such as hydrogen bonds with water or other molecules.

Simulating how the molecule might dynamically interact with a biological receptor, providing insight into its mechanism of action.

Computational Prediction of Spectroscopic Parameters and Diffraction Data

Computational chemistry is a powerful tool for predicting spectroscopic data. These predictions can be directly compared with experimental results to validate both the computational model and the interpretation of experimental data.

Vibrational Spectroscopy (FT-IR): DFT calculations can accurately predict the vibrational frequencies of a molecule. researchgate.net The computed spectrum allows for the assignment of each experimental absorption band to a specific molecular motion (e.g., bond stretching, bending), which is crucial for structural confirmation.

NMR Spectroscopy: By calculating the nuclear magnetic shielding tensors for ¹H and ¹³C atoms, it is possible to predict their NMR chemical shifts. researchgate.net This aids in the assignment of complex experimental NMR spectra and confirms the chemical environment of each atom in the molecule.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. nih.gov This provides insight into the molecule's π-electron system and chromophores.

X-ray Diffraction Data: While computation cannot predict crystal packing, it can provide the optimized geometry of an individual molecule. The calculated bond lengths and angles can be compared with the precise molecular structure determined experimentally by single-crystal X-ray diffraction (SCXRD). For example, a detailed SCXRD study of the related N-(4-Bromophenyl)acetamide provides the type of benchmark geometric data that computational predictions aim to replicate, thereby confirming the accuracy of the theoretical model. researchgate.net

| Computational Method | Predicted Parameter | Experimental Technique |

|---|---|---|

| DFT | Vibrational Frequencies | FT-IR Spectroscopy |

| GIAO / CSGT (DFT) | NMR Chemical Shifts | NMR Spectroscopy |

| TD-DFT | Electronic Transition Wavelengths (λmax) | UV-Vis Spectroscopy |

| DFT Geometry Optimization | Bond Lengths, Bond Angles | X-ray Diffraction (XRD) |

Structure Activity Relationship Sar Studies and Molecular Design of N 3 Bromo 4 Iodophenyl Acetamide Derivatives

Correlation of Halogen Substitution Patterns with Molecular Properties and Reactivity Profiles

The identity and position of halogen atoms on the phenyl ring of N-phenylacetamide derivatives are critical determinants of their molecular characteristics and chemical behavior. In N-(3-Bromo-4-iodophenyl)acetamide, the C3-bromo and C4-iodo substitution pattern establishes a unique electronic and steric landscape that is central to its utility as a scaffold.

Molecular Properties Influenced by Halogenation:

Halogen Bonding: The iodine atom at the C4 position is a significant halogen bond donor. This non-covalent interaction, where the halogen acts as an electrophile, is crucial for molecular recognition, allowing for specific interactions with electron-rich areas on biological targets like proteins. The strength of halogen bonding follows the trend I > Br > Cl > F, making the iodine in this scaffold a key feature for rational drug design.

Lipophilicity and Polarity: The presence of two large, polarizable halogens increases the molecule's lipophilicity, which can influence its ability to cross cell membranes. The topological polar surface area (TPSA), a metric related to polarity and hydrogen bonding potential, is calculated to be 29.1 Ų. guidechem.comnih.gov

Reactivity: The carbon-halogen bonds offer sites for synthetic modification. The carbon-iodine bond is typically more reactive towards nucleophilic substitution and cross-coupling reactions (like Suzuki or Sonogashira reactions) than the carbon-bromine bond. learncbse.in This differential reactivity allows for selective functionalization at the C4 position, enabling the synthesis of a diverse library of analogues for SAR studies.

Below is a table of computed properties for the parent compound, N-(3-Bromo-4-iodophenyl)acetamide.

| Property | Value | Source |

| Molecular Weight | 339.96 g/mol | guidechem.comnih.gov |

| Molecular Formula | C8H7BrINO | guidechem.comnih.govlookchem.com |

| Topological Polar Surface Area | 29.1 Ų | guidechem.comnih.gov |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 1 | guidechem.com |

| Rotatable Bond Count | 1 | guidechem.com |

| Complexity | 176 | guidechem.com |

Influence of Amide Linker and Aromatic Substituents on Structural and Electronic Characteristics

The amide linker and additional substituents on the aromatic ring provide further opportunities to fine-tune the molecule's properties for specific applications.

The Role of the Amide Linker:

The N-acetamide group (–NHCOCH3) is a cornerstone of the molecule's structure. The amide bond is relatively rigid and planar, which helps to limit the conformational flexibility of the molecule. researchgate.net This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target. acs.org Furthermore, the amide group is an excellent hydrogen bond donor (via the N-H) and acceptor (via the C=O), enabling critical interactions with biological macromolecules. nih.gov The orientation of the amide linker has been shown to profoundly influence properties like serum compatibility in other bioactive compounds. nih.gov

Impact of Aromatic Substituents:

The electronic nature of the aromatic ring is heavily influenced by its substituents.

Amide Group Influence: The amide group itself acts as a deactivating group in electrophilic aromatic substitution reactions compared to a simple amine (aniline). vaia.com The lone pair of electrons on the nitrogen atom is partially delocalized into the adjacent carbonyl group, making it less available to donate into the phenyl ring. vaia.com Still, it is considered an ortho-, para-director for electrophilic substitution. libretexts.org

Halogen Influence: Halogens are deactivating due to their inductive electron-withdrawing effect but are also ortho-, para-directing because their lone pairs can be donated to the ring through resonance. libretexts.org

Additional Substituents: Introducing other groups onto the phenyl ring can further modify the electronic properties. Electron-withdrawing groups (e.g., -NO2, -CN) decrease the electron density of the ring, while electron-donating groups (e.g., -CH3, -NH2) increase it. worldscientific.com These changes can affect the reactivity of the ring and the acidity of the amide proton. A DFT study on substituted N-phenylacetamides showed a good correlation between aromaticity indices and the Hammett constant of the substituents. worldscientific.com

Rational Design Principles for N-(3-Bromo-4-iodophenyl)acetamide-Based Analogues

The design of new molecules based on the N-(3-Bromo-4-iodophenyl)acetamide scaffold follows several rational principles aimed at optimizing target affinity and specificity.

Exploiting Halogen Bonding: A primary strategy is to design analogues where the C4-iodine and, to a lesser extent, the C3-bromine can form effective halogen bonds with a specific biological target. This requires knowledge of the target's binding site to position the halogens for optimal interaction with electron-rich pockets.

Systematic Substituent Modification: The scaffold allows for systematic exploration of chemical space. The acetamide (B32628) group can be replaced with other functionalities to probe for new interactions. As noted, the differential reactivity of the C-I and C-Br bonds allows for selective chemical modifications at either the C4 or C3 position, enabling a precise study of how substituent placement affects activity. learncbse.in

Conformational Constraint: Introducing rigidity into a molecule can be a powerful design strategy. acs.org The inherent planarity of the amide group and the phenyl ring already provides some structural definition. Further rigidification, for instance, by incorporating the scaffold into a cyclic system, could lock the molecule into a bioactive conformation, enhancing potency.

Bioisosteric Replacement: Replacing atoms or groups with others that have similar physical or chemical properties (bioisosteres) is a common technique. For example, substituting the bromine at C3 with chlorine or a trifluoromethyl group could help elucidate the specific steric and electronic requirements at that position for biological activity.

Computational Approaches to Ligand-Target Interaction Modeling (Conceptual)

Computational chemistry provides powerful, non-empirical tools to guide the design and optimization of N-(3-Bromo-4-iodophenyl)acetamide derivatives, even without an experimentally determined structure of the target protein. nih.gov

Molecular Docking: This is a primary computational tool used to predict how a ligand might bind to a protein's active site. nih.gov A 3D model of the target protein, which can be generated via homology modeling if a crystal structure is unavailable, is used to screen different binding poses of the ligand. nih.gov Docking algorithms score these poses based on factors like electrostatic interactions, hydrogen bonds, hydrophobic contacts, and, importantly for this scaffold, halogen bonds. This process allows for the rapid in silico screening of virtual libraries of analogues, helping to prioritize which compounds to synthesize and test experimentally.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the predicted binding pose and can reveal important conformational changes in both the ligand and the target upon binding. This can help refine the understanding of the key interactions governing affinity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activity. By developing a QSAR model for a set of N-(3-Bromo-4-iodophenyl)acetamide analogues, it becomes possible to predict the activity of new, unsynthesized compounds based on their structural descriptors. This can further guide the design of more potent molecules.

By integrating these computational methods with synthetic chemistry and biological testing, researchers can accelerate the discovery and development of novel therapeutic agents based on the N-(3-Bromo-4-iodophenyl)acetamide scaffold.

Potential Applications in Advanced Chemical Science and Materials Research

Utility as a Synthetic Building Block (Synthon) in Multi-Step Organic Synthesis

N-(3-Bromo-4-iodophenyl)acetamide serves as a valuable synthon, or synthetic building block, in multi-step organic synthesis. Its utility stems from the differential reactivity of its two halogen atoms, iodine and bromine, in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond towards oxidative addition in typical palladium-catalyzed reactions. This reactivity difference allows for selective and sequential functionalization of the aromatic ring.

Researchers can exploit this property to introduce a variety of substituents at the 4-position (originally bearing iodine) while leaving the bromine at the 3-position intact for subsequent transformations. This stepwise approach is fundamental in the construction of complex, highly substituted aromatic compounds that are often key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Table 1: Selective Cross-Coupling Reactions of N-(3-Bromo-4-iodophenyl)acetamide

| Reaction Type | Coupling Partner | Catalyst System | Selective Position | Potential Product Class |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | C-I | Biaryl compounds |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄ / CuI / Base | C-I | Aryl alkynes |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | C-I | Stilbene derivatives |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand / Base | C-I | Di- or Tri-arylamines |

Following the initial selective reaction at the C-I bond, the C-Br bond can be subjected to a second, often more forcing, cross-coupling reaction to introduce a different functional group. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled synthesis of polysubstituted aromatic scaffolds from a single, readily accessible starting material.

Applications in Supramolecular Chemistry and Crystal Engineering for Novel Architectures

The N-(3-Bromo-4-iodophenyl)acetamide molecule possesses key features that make it an attractive component for supramolecular chemistry and crystal engineering. The acetamido group is a classic hydrogen bond donor (N-H) and acceptor (C=O), capable of forming robust and directional intermolecular interactions. These interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks in the solid state.

The primary hydrogen bonding motif anticipated is the formation of chains or tapes via N-H···O=C interactions between adjacent molecules. Furthermore, the presence of bromine and iodine atoms introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). In the crystal lattice of N-(3-Bromo-4-iodophenyl)acetamide, the iodine and bromine atoms could potentially form contacts with the oxygen atom of the acetamido group or even the aromatic π-system of a neighboring molecule. The interplay between hydrogen bonding and halogen bonding can lead to the formation of complex and interesting supramolecular architectures, which is a key goal of crystal engineering for the design of new materials with tailored properties.

Exploration in Materials Science for Functional Derivatives

The core structure of N-(3-Bromo-4-iodophenyl)acetamide is a promising platform for the development of functional organic materials. By utilizing the synthetic handles provided by the halogen atoms, this molecule can be incorporated into larger, conjugated systems with specific electronic or optoelectronic properties.

For instance, sequential Sonogashira or Suzuki cross-coupling reactions can be employed to extend the π-conjugated system of the molecule. This could lead to the synthesis of novel chromophores or luminophores. Derivatives of this compound could be explored for applications in:

Organic Light-Emitting Diodes (OLEDs): By incorporating the N-(3-Bromo-4-iodophenyl)acetamide core into larger molecules with appropriate charge-transporting and emissive properties.

Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in bulk heterojunction solar cells.

Sensors: Where changes in the environment could modulate the electronic properties of a material derived from this compound.

The ability to precisely control the chemical structure through selective functionalization allows for the fine-tuning of the material's properties, such as its absorption and emission wavelengths, energy levels, and charge carrier mobility.

Role in Catalysis Research (e.g., as a ligand component, not the catalyst itself)

While N-(3-Bromo-4-iodophenyl)acetamide is not a catalyst itself, its structure is highly suitable for modification into complex ligands for transition metal catalysis. The dihalogenated phenyl ring provides a rigid scaffold onto which coordinating groups can be installed.

For example, the bromine and iodine atoms can be replaced by phosphorus-containing groups (e.g., diphenylphosphino) through reactions with P-H compounds or their derivatives, mediated by a transition metal or strong base. This could lead to the synthesis of novel bidentate phosphine (B1218219) ligands. The acetamido group, or a derivative thereof, could also act as a coordinating site, potentially leading to pincer-type ligands (N,P,P) if both halogens are replaced by phosphino (B1201336) groups. These tailored ligands can then be complexed with transition metals like palladium, rhodium, or iridium to form catalysts for a wide range of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions. The steric and electronic properties of the ligand, which are crucial for the catalyst's activity and selectivity, can be systematically modified by starting from the N-(3-Bromo-4-iodophenyl)acetamide synthon.

Future Directions and Emerging Research Avenues for N 3 Bromo 4 Iodophenyl Acetamide

Investigation of Novel Reaction Mechanisms and Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformations of N-(3-Bromo-4-iodophenyl)acetamide is essential for optimizing existing processes and discovering new applications. The presence of multiple halogen substituents (bromine and iodine) at different positions on the phenyl ring offers rich possibilities for regioselective and chemoselective reactions.

Future mechanistic studies will likely employ a combination of experimental and computational methods to elucidate the pathways of key transformations. For example, detailed kinetic studies of palladium-catalyzed cross-coupling reactions at the iodo- and bromo- positions could reveal the relative reactivities and the factors that control selectivity. pleiades.onlineuwindsor.casemanticscholar.org Such studies are crucial for the rational design of synthetic routes to complex derivatives.

Furthermore, exploring novel transformations of N-(3-Bromo-4-iodophenyl)acetamide is a key research direction. This could include, for example, selective metal-halogen exchange reactions followed by coupling with various electrophiles to introduce new functional groups. The investigation of photochemical reactions could also unveil new reactivity patterns and lead to the synthesis of unique molecular architectures.

Application of Advanced Characterization Techniques for In-Situ Studies

The transient nature of reaction intermediates and the complexity of catalytic cycles often make it challenging to fully understand reaction mechanisms using traditional analytical methods. The application of advanced, time-resolved spectroscopic techniques for in-situ and operando studies will be instrumental in gaining a real-time, molecular-level understanding of the chemical processes involving N-(3-Bromo-4-iodophenyl)acetamide. wikipedia.orghidenanalytical.comcatalysis.blogcatalysis.blogmdpi.com

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor the concentration profiles of reactants, intermediates, and products as a reaction progresses. spectroscopyonline.comnih.govmdpi.comyoutube.com This data can provide invaluable kinetic information and help identify key intermediates that are not observable by offline analysis. For instance, monitoring a Suzuki or Buchwald-Hartwig cross-coupling reaction in real-time could allow for the direct observation of catalytic species and intermediates, shedding light on the rate-determining step and potential deactivation pathways. nih.gov

Operando spectroscopy, which combines in-situ characterization with simultaneous measurement of catalytic activity, will be particularly powerful for studying heterogeneous catalytic processes that could be developed for the synthesis or modification of N-(3-Bromo-4-iodophenyl)acetamide. wikipedia.orghidenanalytical.commdpi.com

Table 2: Potential In-Situ Spectroscopic Techniques for Mechanistic Studies of N-(3-Bromo-4-iodophenyl)acetamide Reactions

| Spectroscopic Technique | Information Gained | Potential Application |

|---|---|---|

| In-Situ FTIR/Raman | Real-time concentration of reactants, intermediates, products; kinetic data. | Monitoring the progress of cross-coupling reactions to optimize conditions. |

| Operando X-ray Absorption Spectroscopy (XAS) | Oxidation state and coordination environment of metal catalysts. | Elucidating the active state of a palladium catalyst during amination. |

| In-Situ NMR Spectroscopy | Structural information on intermediates; reaction kinetics. | Identifying and characterizing transient intermediates in complex reaction mixtures. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Synthesis Prediction

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N-(3-Bromo-4-iodophenyl)acetamide |

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing N-(3-Bromo-4-iodophenyl)acetamide?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths, angles, and intermolecular interactions. For example, SC-XRD analysis of N-(3-Bromophenyl)acetamide revealed orthorhombic symmetry (space group P222) with lattice parameters a = 4.7836 Å, b = 18.765 Å, and c = 19.379 Å .

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substitution patterns. The deshielding effects of bromine and iodine substituents will distinguish aromatic protons.

- Infrared Spectroscopy (IR) : Identify amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm).

Q. What synthetic routes are documented for halogenated aryl acetamides like N-(3-Bromo-4-iodophenyl)acetamide?

- Methodological Answer :

- Direct halogenation : Sequential electrophilic substitution (e.g., bromination followed by iodination) on N-phenylacetamide. Ensure regioselectivity using directing groups (e.g., acetamide directs meta substitution).

- Buchwald-Hartwig coupling : For advanced synthesis, palladium-catalyzed coupling of aryl halides with acetamide precursors. Similar methods are used for N-(4-chlorophenyl) derivatives in pesticide synthesis .

Q. How should N-(3-Bromo-4-iodophenyl)acetamide be stored to prevent degradation?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers. Brominated analogs like 4-bromophenylboric acid anhydride degrade at room temperature and require cold storage .

- Use desiccants to mitigate hydrolysis of the acetamide group.

Advanced Research Questions

Q. How does introducing iodine at the para position affect crystal packing compared to the 3-bromo derivative?

- Methodological Answer :

- Compare lattice parameters and hydrogen-bonding networks. For N-(3-Bromophenyl)acetamide, the orthorhombic structure exhibits C–H···O interactions between acetamide groups . The larger iodine atom may increase unit cell volume and alter π-stacking due to its polarizability.

- Table : Hypothetical lattice parameters for N-(3-Bromo-4-iodophenyl)acetamide:

| Parameter | 3-Bromo Derivative | 3-Bromo-4-Iodo Derivative (Predicted) |

|---|---|---|

| a (Å) | 4.7836 | ~5.1–5.3 |

| b (Å) | 18.765 | ~19.0–19.5 |

| V (ų) | 1739.5 | ~1850–1900 |

Q. How to resolve discrepancies in hydrogen bonding patterns observed in halogenated acetamides?

- Methodological Answer :

- Use Hirshfeld surface analysis to quantify intermolecular interactions. For example, in N-(4-chlorophenyl)acetamide derivatives, C–H···O and N–H···Cl interactions dominate . Discrepancies may arise from halogen size (Br vs. I) altering electron density.

- Contradiction Analysis : If experimental H-bond distances deviate >0.1 Å from DFT-optimized models, re-evaluate thermal motion parameters (e.g., ADPs in SC-XRD data) .

Q. What computational methods predict the reactivity of N-(3-Bromo-4-iodophenyl)acetamide in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The iodine atom’s lower electronegativity (vs. bromine) may increase susceptibility to oxidative addition in Suzuki-Miyaura couplings.

- Molecular Dynamics (MD) : Simulate steric effects of the bulky iodine substituent on palladium catalyst accessibility .

Q. How does structural isomerism impact biological activity in halogenated acetamides?

- Methodological Answer :

- Compare para-iodo vs. meta-bromo substitution using molecular docking . For example, N-(2-fluorenyl)acetamide derivatives show tumorigenic activity dependent on halogen positioning .

- In vitro assays : Test cytotoxicity (e.g., MTT assay ) to correlate IC values with halogen electronegativity and lipophilicity.

Data Contradiction Analysis

Q. Why do SC-XRD and NMR data sometimes conflict in assigning substituent positions?

- Methodological Answer :

- Dynamic effects : NMR captures time-averaged conformations, while SC-XRD provides static snapshots. For flexible acetamides, low-temperature crystallography may resolve discrepancies .

- Example : If NMR suggests free rotation of the acetamide group but SC-XRD shows a locked conformation, consider solvent/packing forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.